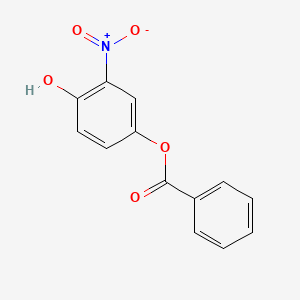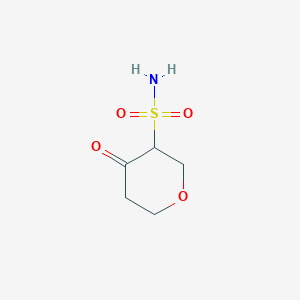
2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene core, methoxy groups, carbonyl groups, and amino groups . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a fluorene core, methoxy groups, carbonyl groups, and amino groups . The InChI code for this compound is provided in the description .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 341.36 . The storage temperature is recommended to be between 2-8°C . The boiling point is 602.6°C at 760 mmHg .Scientific Research Applications
1. Preparation of α,α-Dialkylated Amino Acid-Rich Peptides Fmoc-Aib-Aib-OH is used as an intermediate in the preparation of α,α-dialkylated amino acid-rich peptides . These peptides have been found to possess antimicrobial properties, making them useful in the development of new antimicrobial agents.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Aib-Aib-OH is a standard building block for the introduction of aminoisobutyric amino-acid residues by Fmoc SPPS . SPPS is a method used for the synthesis of peptides and small proteins. It has been widely used in the field of medicinal chemistry for drug discovery and development.
Ester Hydrolysis
Fmoc-Aib-Aib-OH has been used in the study of ester hydrolysis . In this context, calcium (II) iodide is used as a protective agent for the Fmoc protecting group. This research contributes to the development of greener and more efficient chemical processes.
Synthesis of Sensitive Peptides
Fmoc-Aib-Aib-OH has been used in the improved synthesis of sensitive peptides . The Fmoc group is removed using acidic hydrogenation, which directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles. This method is particularly useful in the synthesis of peptides containing highly reactive electrophiles.
Amino Acid Derivatization
Fmoc-Aib-Aib-OH is used in the derivatization of amino acids . This is a useful tool in structure-activity relationship (SAR) studies, which are critical in the field of drug discovery.
Development of New Reaction Conditions
The use of Fmoc-Aib-Aib-OH has contributed to the development of new reaction conditions . For example, it has been used in the exploration of mild orthogonal ester hydrolysis conditions, leading to the optimization of these conditions for a broad scope of amino esters.
Mechanism of Action
Target of Action
Fmoc-Aib-Aib-OH is primarily used in the field of peptide chemistry for studying receptor-ligand interactions using encoded amino acid scanning . .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in Fmoc-Aib-Aib-OH plays a crucial role in its mode of action. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the compound to self-assemble into supramolecular nanostructures . This self-assembly feature is particularly useful in the fabrication of various biofunctional materials .
Biochemical Pathways
It’s known that the compound’s ability to form supramolecular nanostructures can influence various biological processes, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-Aib-Aib-OH is currently limited. It’s known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Fmoc-Aib-Aib-OH’s action largely depend on its ability to self-assemble into supramolecular nanostructures. These structures can serve as scaffolds for cell cultivation , potentially influencing cellular behavior and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Fmoc-Aib-Aib-OH. For instance, the compound’s self-assembly into supramolecular nanostructures can be influenced by factors such as pH, temperature, and solvent conditions . Furthermore, the compound is sensitive to moisture , indicating that its stability and efficacy could be affected by humidity levels in the environment.
Safety and Hazards
properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-22(2,19(26)24-23(3,4)20(27)28)25-21(29)30-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDLBMKWJAFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)
![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)
![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)
![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)



![[(2S,5R)-5-aminooxan-2-yl]methanol](/img/structure/B3238061.png)


![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)
